2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol
CAS No.:
VCID: VC17688420
Molecular Formula: C8H16FNO
Molecular Weight: 161.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol is a chemical compound belonging to the class of amino alcohols. It features a cyclopropylmethyl group and a fluorine atom attached to a butanol structure, imparting unique properties that make it valuable in various scientific applications, particularly in medicinal chemistry and as a synthetic intermediate in pharmaceutical development. Synthesis MethodsThe synthesis of 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol can be achieved through several organic chemistry methods, primarily involving nucleophilic substitution reactions or reductive amination processes. Starting materials such as cyclopropylmethyl bromide and fluorinated butanol derivatives are commonly used. The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for maximizing yield and purity. Synthesis Steps
Chemical Reactions and Applications2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol participates in various chemical reactions typical for amino alcohols. These reactions often require careful control of pH and temperature to prevent decomposition or unwanted side reactions. Potential Applications
Biological Activity and Mechanism of ActionThe biological activity of 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol typically involves interaction with specific receptors or enzymes. Its structural similarity to amino acids allows it to potentially act as an inhibitor or modulator in metabolic pathways. Research Findings
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Product Name | 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol | ||||||||||||
Molecular Formula | C8H16FNO | ||||||||||||
Molecular Weight | 161.22 g/mol | ||||||||||||
IUPAC Name | 2-amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol | ||||||||||||
Standard InChI | InChI=1S/C8H16FNO/c9-4-3-8(10,6-11)5-7-1-2-7/h7,11H,1-6,10H2 | ||||||||||||
Standard InChIKey | ZFCRYHPPVLYKKM-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | C1CC1CC(CCF)(CO)N | ||||||||||||
PubChem Compound | 137702071 | ||||||||||||
Last Modified | Aug 10 2024 |
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